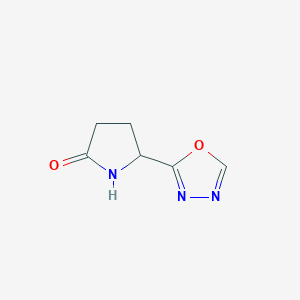![molecular formula C7H5ClN2O B12958382 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine](/img/structure/B12958382.png)
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 6-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-2-carbaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group, leading to the formation of 6-chloropyrazolo[1,5-a]pyridine-2-one.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazolo[1,5-a]pyridine core or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation. Conditions may include acidic or basic environments.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazolo[1,5-a]pyridines with different functional groups at the 6-position.
Oxidation Products: 6-Chloropyrazolo[1,5-a]pyridine-2-one.
Reduction Products: Reduced derivatives of the pyrazolo[1,5-a]pyridine core.
Applications De Recherche Scientifique
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl group at the 2-position and the chlorine atom at the 6-position contribute to the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypyrazolo[1,5-a]pyridine: Lacks the chlorine atom at the 6-position, which may affect its reactivity and binding properties.
6-Chloropyrazolo[1,5-a]pyridine: Lacks the hydroxyl group at the 2-position, which may influence its chemical behavior and biological activity.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring fused to the pyrazole core, exhibiting different chemical and biological properties.
Uniqueness
6-Chloro-2-hydroxypyrazolo[1,5-a]pyridine is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H5ClN2O |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
6-chloro-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-2-6-3-7(11)9-10(6)4-5/h1-4H,(H,9,11) |
Clé InChI |
KFGLUTXPIHMKJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN2C1=CC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


![8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
